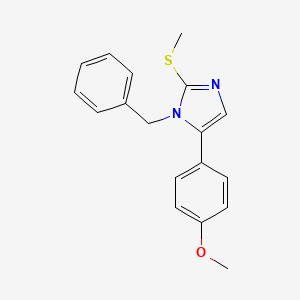![molecular formula C15H15ClN2O4S B2469217 5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride CAS No. 680185-44-8](/img/structure/B2469217.png)
5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride is a chemical compound with the molecular formula C15H15ClN2O4S. It is used primarily in proteomics research and other scientific applications. This compound is known for its unique structure, which includes a morpholine ring, a naphthalene ring, and a sulfonyl chloride group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride typically involves the reaction of morpholine with phosgene to form morpholine-4-carbonyl chloride. This intermediate is then reacted with 5-amino-naphthalene-1-sulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: This reaction occurs in aqueous conditions, often accelerated by the presence of a base or acid.
Major Products Formed
Substitution Reactions: The major products are sulfonamide, sulfonate esters, and sulfonate thioesters.
Hydrolysis: The major product is the corresponding sulfonic acid.
Aplicaciones Científicas De Investigación
5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride is widely used in scientific research, particularly in:
Proteomics: It is used as a labeling reagent for the identification and quantification of proteins.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of stable covalent bonds. This property makes it useful in labeling and modifying biomolecules. The molecular targets include amino groups in proteins and other biomolecules, facilitating their identification and study .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine-4-carbonyl chloride: Similar in structure but lacks the naphthalene and sulfonyl chloride groups.
Naphthalene-1-sulfonyl chloride: Contains the naphthalene and sulfonyl chloride groups but lacks the morpholine moiety.
Uniqueness
5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride is unique due to its combination of a morpholine ring, a naphthalene ring, and a sulfonyl chloride group. This unique structure imparts specific reactivity and makes it particularly useful in proteomics and other scientific research applications .
Propiedades
IUPAC Name |
5-(morpholine-4-carbonylamino)naphthalene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c16-23(20,21)14-6-2-3-11-12(14)4-1-5-13(11)17-15(19)18-7-9-22-10-8-18/h1-6H,7-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJANEZGJOPABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC3=C2C=CC=C3S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2469142.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2469143.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)

![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)
![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)


